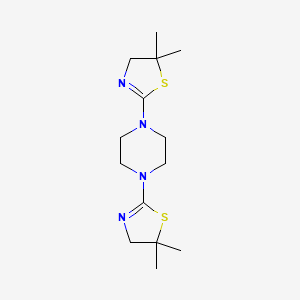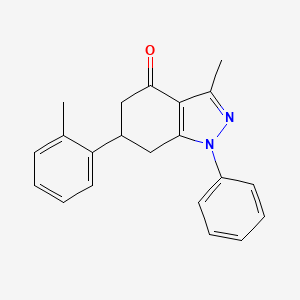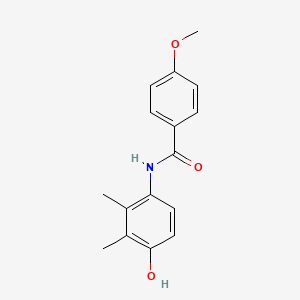![molecular formula C15H15N3O5 B5510931 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)
5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reaction schemes that may include condensation reactions, the use of optically active starting materials, and specific reagents to introduce the nitro group and the piperidine moiety into the molecular structure. For example, Sakoda et al. (1992) described the synthesis of optical isomers of a similar complex molecule using optically active diols and specific alcohols to achieve the desired stereochemistry (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione" has been analyzed through various spectroscopic and crystallographic techniques. Garcia et al. (1993) studied the structure of a related indan-1,3-dione system, highlighting the slight non-planarity and specific torsion angles that influence the molecule's conformation and reactivity (Garcia, Enas, Chang, & Fronczek, 1993).
Chemical Reactions and Properties
The chemical reactivity of similar compounds is characterized by their ability to undergo various reactions, including nitration, cyclization, and interactions with amines. Worlikar and Larock (2008) described a palladium-catalyzed aminocarbonylation reaction that provides a one-step approach to synthesizing isoindole-1,3-diones, demonstrating the versatility and functional group tolerance of these molecules (Worlikar & Larock, 2008).
科学的研究の応用
Antimicrobial Activity
A study on the antimicrobial and antifungal activities of a series of compounds, including 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione and its analogues, revealed growth inhibition of Gram-positive bacteria with little or no activity against Gram-negative bacteria. These compounds were synthesized from 5-nitroindol-2,3-dione, indicating their potential application in developing new antimicrobial agents (R. W. Daisley & V. K. Shah, 1984).
Enantiomeric Resolution and Simulation Studies
Research on enantiomeric resolution and simulation studies of similar compounds demonstrates their applications in chiral separations, vital for pharmaceutical developments. The study on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, closely related to the target compound, used chiral chromatography to understand the chiral recognition mechanism, highlighting the importance of such compounds in analytical chemistry (I. Ali et al., 2016).
Nitroxide-Based Applications
Nitroxides, including analogues of this compound, have been used as stable free radicals in various applications, such as spin labeling, imaging, and as antioxidants. These applications are particularly relevant in biological and medical research, providing tools for studying cellular processes and potential therapeutic uses (Toshihide Yamasaki et al., 2012).
Cytotoxicity Evaluation
The synthesis and evaluation of new derivatives, including this compound, have led to the discovery of compounds with potential antiviral and anticancer activities. These compounds have been tested against various human tumor cell lines, revealing some with marked effects on non-small cell lung cancer and leukemia cell lines, indicating their potential in cancer treatment (N. Karalı, 2002).
Antiviral Activity
Studies on benzo[de]isoquinoline-diones, closely related to the target compound, have shown inhibition of viral replication in cell cultures against viruses such as herpes simplex and vaccinia, suggesting potential applications in developing antiviral therapies (A. GARCIA-GANCEDO et al., 1979).
将来の方向性
特性
IUPAC Name |
5-nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-13(16-6-2-1-3-7-16)9-17-14(20)11-5-4-10(18(22)23)8-12(11)15(17)21/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAQKWINROBMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)


![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)
![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)
![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)